molecular formula C16H33NO3 B14706129 [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate CAS No. 25384-41-2

[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate

Cat. No.: B14706129
CAS No.: 25384-41-2
M. Wt: 287.44 g/mol
InChI Key: CMBVQXWTMHCRGN-UHFFFAOYSA-N
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Description

[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is a chemical compound with the molecular formula C16H33NO3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N,N-dibutylcarbamate.

    Reduction: Formation of 2-(hydroxymethyl)-2-methylpentylamine.

    Substitution: Formation of various substituted carbamates depending on the reagent used.

Scientific Research Applications

[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(hydroxymethyl)-2-methylpentyl] N,N-dimethylcarbamate
  • [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate

Uniqueness

[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chains compared to similar compounds result in different solubility, reactivity, and interaction profiles.

Properties

CAS No.

25384-41-2

Molecular Formula

C16H33NO3

Molecular Weight

287.44 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate

InChI

InChI=1S/C16H33NO3/c1-5-8-11-17(12-9-6-2)15(19)20-14-16(4,13-18)10-7-3/h18H,5-14H2,1-4H3

InChI Key

CMBVQXWTMHCRGN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)OCC(C)(CCC)CO

Origin of Product

United States

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